molecular formula C9H17Cl2N3 B2750693 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride CAS No. 1311315-28-2

3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride

Cat. No.: B2750693
CAS No.: 1311315-28-2
M. Wt: 238.16
InChI Key: JNBXDCVUUYPBNF-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Research

The discovery of this compound traces back to early efforts in heterocyclic chemistry to merge nitrogen-containing rings for enhanced bioactivity. First reported in chemical literature circa 2011, its development coincided with broader trends in medicinal chemistry to optimize pharmacokinetic properties through hybrid architectures. The compound’s initial synthesis leveraged nucleophilic substitution reactions between 2-methylimidazole derivatives and piperidine precursors, as evidenced by analogous methodologies in patent filings for related imidazole-piperidine systems.

Early structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirmed its dihydrochloride salt form, which improves aqueous solubility—a critical factor for in vitro and in vivo testing. By 2015, the compound gained traction in high-throughput screening libraries due to its balanced lipophilicity (LogP ≈ 1.8) and molecular weight (238.15 g/mol), adhering to Lipinski’s rule-of-five criteria for drug-likeness.

Significance of Imidazole–Piperidine Hybrids in Contemporary Science

Imidazole–piperidine hybrids occupy a privileged position in drug design, combining:

  • Imidazole’s metal-coordinating capacity and hydrogen-bonding versatility, crucial for enzyme inhibition.
  • Piperidine’s conformational rigidity and bioavailability enhancement through saturated nitrogen heterocycles.

Table 1: Comparative Analysis of Representative Imidazole–Piperidine Hybrids

Compound Therapeutic Area Key Structural Feature Reference
This compound Oncology (kinase inhibition) 2-Methylimidazole substituent; dihydrochloride salt
4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole Antileukemic agents Nitro group for prodrug activation
Imidazo[1,2-a]pyridines from lignin β-O-4 segments Antimicrobials Fused bicyclic system

The dihydrochloride salt form of 3-(2-methyl-1H-imidazol-1-yl)piperidine enhances crystallinity and shelf stability compared to freebase counterparts, addressing common formulation challenges. Recent computational studies suggest its potential as a fragment-based lead compound, with docking simulations showing affinity for adenosine A~2A~ receptors (ΔG = -8.2 kcal/mol) and cyclin-dependent kinases.

Overview of Research Motivations and Theoretical Frameworks

Three interconnected drivers propel research on this compound:

1. Synthetic Accessibility : Modern catalytic methods, such as palladium-mediated cross-couplings and iodine-promoted cyclizations, enable efficient large-scale production. For instance, the use of Pd/C catalysts in toluene at 140°C facilitates dehydrogenation and C–O bond cleavage steps critical to imidazole-piperidine assembly. These protocols achieve yields exceeding 95% under optimized conditions.

2. Structural Tunability : The 2-methyl group on the imidazole ring serves as a synthetic handle for introducing substituents via Friedel–Crafts alkylation or Suzuki–Miyaura coupling. This modularity supports structure-activity relationship (SAR) studies to optimize target engagement.

3. Mechanistic Insights : Cutting-edge studies employ density functional theory (DFT) to model reaction pathways. For example, the iodine-mediated sp³ C–H activation step in related imidazo[1,2-a]pyridine syntheses proceeds through a rate-determining electrophilic substitution (k = 0.15 min⁻¹ at 140°C), followed by rapid cyclization. Such findings inform the design of analogous transformations for 3-(2-methyl-1H-imidazol-1-yl)piperidine derivatives.

Emerging applications in photopharmacology further motivate research, as the imidazole ring’s π-conjugated system allows for photoinduced electron transfer—a property exploitable in light-activated therapeutics. Concurrently, green chemistry initiatives explore lignin-derived precursors as sustainable feedstocks, aligning with global efforts to reduce synthetic reliance on petrochemicals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylimidazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-8-11-5-6-12(8)9-3-2-4-10-7-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBXDCVUUYPBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride typically involves the reaction of 2-methyl-1H-imidazole with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride is utilized as a reagent in various organic reactions, facilitating the synthesis of complex molecular architectures. Its imidazole moiety enhances its utility in forming coordination complexes with metals, which is valuable in catalysis and materials science.

2. Biology

  • Biological Activity : Research indicates that imidazole derivatives exhibit a range of biological activities, including antimicrobial and antifungal properties. Studies have shown that this compound can inhibit growth in various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy against both Gram-positive and Gram-negative bacteria.

3. Medicine

  • Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for diseases such as cancer and infectious diseases. For instance, studies on piperidine derivatives have highlighted their binding affinity to neurotransmitter receptors, suggesting potential applications in treating neuropathic pain . Additionally, exploratory toxicology studies have assessed its safety profile for use against parasitic infections like trichomoniasis and amoebiasis .

4. Industry

  • Catalysis and Material Development : In industrial applications, this compound is being explored as a catalyst in chemical processes due to its ability to facilitate reactions under mild conditions. Its unique structural features also make it suitable for developing advanced materials with specific properties.

Case Studies and Research Findings

Study Focus Findings
Neurotransmitter Receptors Investigated binding affinities of piperidine-based compounds; potential for neuropathic pain treatment .
Antimicrobial Activity Significant activity against multiple bacterial strains with MIC values ranging from 4.69 to 22.9 µM.
Exploratory Toxicology Assessed safety for antiparasitic applications; no hepatic or renal toxicity observed .
Cancer Cell Lines Evaluated anti-proliferative effects against MCF-7 cancer cells; showed promising cytotoxicity .

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations

Substituent Effects: Methyl groups on imidazole (e.g., 2-methyl vs. 4,5-dimethyl) modulate lipophilicity and steric bulk. Piperidine substitution at the 3-position (target compound) vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to ’s compounds, involving nucleophilic substitution or coupling reactions .

Solubility and Stability :

  • Dihydrochloride salts generally improve aqueous solubility. Compounds with aromatic substituents (e.g., 13c) may exhibit lower solubility than the target compound due to increased hydrophobicity .

Biological Activity

3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₉H₁₅N₃·HCl, with a molecular weight of 165.24 g/mol. It features a piperidine ring substituted with a 2-methyl-1H-imidazole group, which is crucial for its biological activity. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays and synthetic reactions.

Interaction with Biological Targets

The imidazole moiety in this compound allows it to engage with various biological targets. Imidazole derivatives are known to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially acting against various pathogens.
  • Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors, which may influence mood and behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. These compounds can induce apoptosis and cell cycle arrest, suggesting their potential as therapeutic agents in oncology .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of imidazole and piperidine derivatives:

  • Study on Neurotransmitter Receptors : A study explored the binding affinity of piperidine-based compounds to histamine H3 and sigma-1 receptors. The findings suggest that these compounds could be beneficial in treating neuropathic pain due to their multifaceted receptor interactions .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant activity with MIC values ranging from 4.69 to 22.9 µM against multiple strains .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
3-(1H-Imidazol-1-ylmethyl)-piperidine dihydrochlorideC₉H₁₇Cl₂N₃Contains two hydrochloride groups; potentially more soluble
4-(2-Methyl-imidazol-1-yl)methyl-piperidineC₉H₁₅N₃Different substitution pattern on the piperidine ring; may exhibit altered biological activity
2-(2-Methyl-imidazol-1-yl)ethanolC₇H₉N₃OLacks the piperidine structure; used in different synthetic pathways

The unique substitution pattern on the piperidine ring of this compound may confer distinct pharmacological properties compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and substituted imidazoles. For example:

  • Step 1: React 3-aminopiperidine with 2-methylimidazole using a coupling agent (e.g., EDC/HOBt) to form the imidazole-piperidine base.
  • Step 2: Purify the base via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and confirm purity via HPLC (≥95%).
  • Step 3: Treat the base with hydrochloric acid in ethanol to form the dihydrochloride salt. Lyophilize the product for hygroscopic stability .

Key Characterization Techniques:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., imidazole C-H protons at δ 7.2–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm).
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ for the free base: m/z 194.2; dihydrochloride: m/z 267.1) .

Q. How should researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Compare bond lengths and angles with similar imidazole-piperidine derivatives (e.g., C-N bond: ~1.32 Å) .
  • Elemental Analysis: Ensure compliance with theoretical values (e.g., C: 45.8%, H: 6.7%, N: 17.8%, Cl: 22.6%).
  • HPLC-PDA: Monitor impurities (<0.5% area) using a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Avoid water to prevent exothermic reactions with HCl .
  • Storage: Store in airtight containers at –20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound?

Methodological Answer:

  • Retrosynthesis AI: Use PubChem’s retrosynthesis tool (Template_relevance models) to predict viable routes. For example, prioritize routes with high plausibility scores (>0.8) and minimal steps .
  • DFT Calculations: Optimize transition states for key steps (e.g., imidazole-piperidine coupling) using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies to select the most efficient pathway .

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7 Å) to improve signal-to-noise ratios.
  • Refinement Strategies: In SHELXL, apply TWIN/BASF commands for twinned crystals and ISOR/SADI restraints for disordered atoms. Cross-validate with Hirshfeld surface analysis to detect weak interactions .
  • Validation Tools: Check CIF files with PLATON/CHECKCIF to identify outliers (e.g., ADP mismatches > 5σ) .

Q. What strategies mitigate stability issues during long-term storage of the dihydrochloride salt?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for hydrolysis products (e.g., free imidazole or piperidine).
  • Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to reduce hygroscopicity. Confirm stability via DSC (Tm > 150°C indicates no polymorphic transitions) .

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